![molecular formula C25H29N3O4S B2625419 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide CAS No. 878058-76-5](/img/structure/B2625419.png)
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide
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Description
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide, also known as TAK-659, is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit potent inhibitory activity against various kinases that are involved in the regulation of cell growth and survival, making it a promising candidate for the treatment of various diseases.
Scientific Research Applications
Antibacterial Activity
Several studies have synthesized and evaluated various acetamide derivatives, including compounds with structural similarities to 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide, for their antibacterial properties. For instance, compounds synthesized by Iqbal et al. (2017) demonstrated moderate inhibitors with relatively more activity against Gram-negative bacterial strains (Iqbal et al., 2017). Similarly, Debnath and Ganguly (2015) synthesized derivatives that showed promising antibacterial and antifungal activities (Debnath & Ganguly, 2015).
Anti-Inflammatory and Antioxidant Activity
The anti-inflammatory potential of similar compounds has been explored in various studies. For example, Al-Ostoot et al. (2020) confirmed the anti-inflammatory activity of an indole acetamide derivative through in silico modeling studies, targeting cyclooxygenase domains (Al-Ostoot et al., 2020). Additionally, compounds with benzodiazepine structures incorporating indole moieties synthesized by Naraboli and Biradar (2017) demonstrated potent antimicrobial and antioxidant activities (Naraboli & Biradar, 2017).
Potential as Therapeutic Agents
Rubab et al. (2015) synthesized N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides, which exhibited good antibacterial activity and were proposed as suitable therapeutic agents (Rubab et al., 2015).
Tubulin Inhibition for Cancer Research
Knaack et al. (2001) described the synthesis and characterization of a compound similar to the one , highlighting its potential as a tubulin inhibitor, which could be relevant for cancer research (Knaack et al., 2001).
Antiplasmodial Properties
Research by Mphahlele et al. (2017) on N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides showcased potential in vitro antiplasmodial properties, indicating a possible application in malaria research (Mphahlele et al., 2017).
properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4S/c1-19-9-8-10-20(15-19)26-24(29)18-33(31,32)23-16-28(22-12-5-4-11-21(22)23)17-25(30)27-13-6-2-3-7-14-27/h4-5,8-12,15-16H,2-3,6-7,13-14,17-18H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOVIJLPWIWGKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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